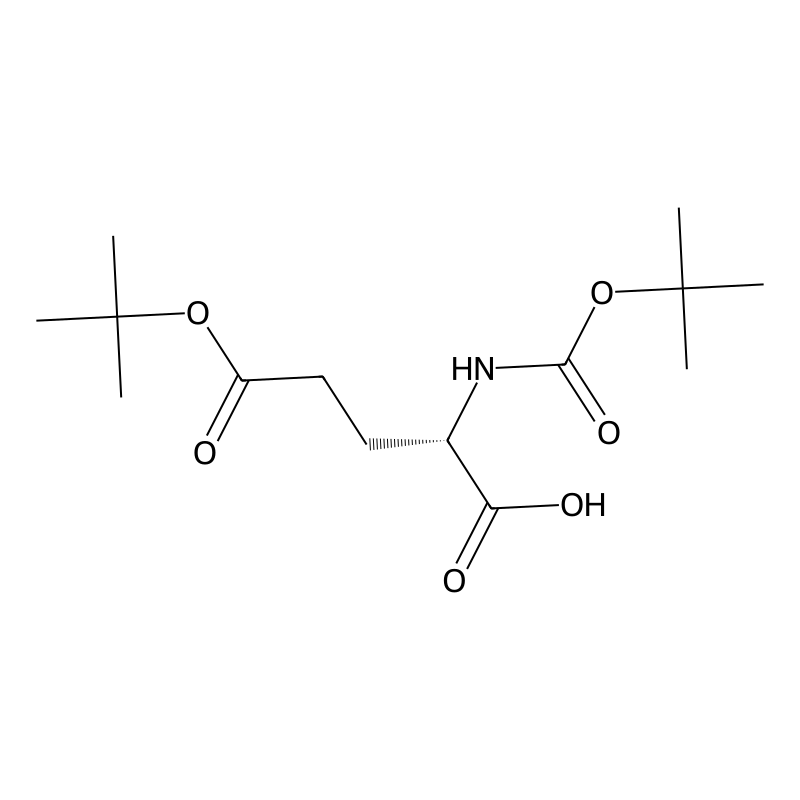Boc-Glu(OtBu)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Boc-Glu(OtBu)-OH, or N-alpha-t-Butyloxycarbonyl-L-glutamic acid with a tert-butyl ester, is a derivative of glutamic acid commonly used in peptide synthesis. The compound features a Boc (tert-butyloxycarbonyl) protecting group at the amine site and a tert-butyl ester at the carboxylic acid site. This structural configuration enhances its stability and solubility, making it suitable for various synthetic applications in organic chemistry and biochemistry.
The molecular formula of Boc-Glu(OtBu)-OH is C₁₄H₂₅NO₆, with a molecular weight of approximately 303.35 g/mol. It is characterized by its ability to undergo specific
Boc-Glu(OtBu)-OH, also known as N-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a key building block used in scientific research for solid-phase peptide synthesis (SPPS) [, ]. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.
Function
Boc-Glu(OtBu)-OH serves two important functions in SPPS:
- N-terminal protection: The Boc (tert-butyloxycarbonyl) group protects the free amino group (N-terminus) of the glutamate residue. This prevents unwanted reactions with the N-terminus during peptide chain assembly [].
- Glutamate with tert-butyl ester side chain: The OtBu (tert-butyl) group modifies the side chain of the glutamate residue, converting the carboxylic acid group into a tert-butyl ester. This temporary modification allows for controlled deprotection later in the synthesis process to reveal the reactive carboxylic acid group necessary for peptide bond formation [].
Benefits of Boc-Glu(OtBu)-OH:
- Peptide Bond Formation: The compound can react with other amino acids or peptide derivatives to form peptide bonds, particularly in solid-phase peptide synthesis.
- Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the exposure of the amine functional group for further reactions. Similarly, the tert-butyl ester can be hydrolyzed to yield glutamic acid .
- Coupling Reactions: It can undergo coupling with various electrophiles, facilitating the construction of more complex peptide structures .
Boc-Glu(OtBu)-OH itself does not exhibit significant biological activity but serves as an important building block in the synthesis of bioactive peptides and proteins. Glutamic acid derivatives are known to play roles in neurotransmission and cellular signaling, making this compound valuable in research related to neurobiology and pharmacology .
The synthesis of Boc-Glu(OtBu)-OH typically involves several steps:
- Protection of Glutamic Acid: Glutamic acid is first reacted with Boc anhydride to introduce the Boc protecting group.
- Formation of Tert-Butyl Ester: The carboxylic acid group is then treated with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.
- Purification: The product is purified through techniques such as crystallization or chromatography to obtain high-purity Boc-Glu(OtBu)-OH .
Boc-Glu(OtBu)-OH is primarily used in:
- Peptide Synthesis: As a protected amino acid, it is integral in synthesizing peptides through solid-phase techniques.
- Research: It serves as a reagent in biochemical assays and studies involving protein interactions and modifications .
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their roles in biological processes.
Studies involving Boc-Glu(OtBu)-OH focus on its interactions during peptide synthesis and how these affect the stability and efficacy of synthesized peptides. The compound's behavior during coupling reactions has been analyzed to optimize conditions for better yields and purity of final products . Additionally, research into its role as a substrate in enzymatic reactions provides insights into its functional properties within biological systems.
Boc-Glu(OtBu)-OH shares structural similarities with other protected amino acids and derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Boc-Aspartic Acid | Similar Boc protection at amine site | Used for synthesizing aspartate-containing peptides |
| Boc-Lysine | Contains a lysine side chain | More basic due to additional amine group |
| Fmoc-Glu(OtBu)-OH | Fmoc protection instead of Boc | Different stability profile; often used in alternative synthesis methods |
| Z-Glu-OtBu | Z protection at amine site | Different reactivity; used for specific coupling reactions |
Boc-Glu(OtBu)-OH is unique due to its combination of protective groups that enhance solubility and stability while allowing selective deprotection under mild conditions, making it particularly versatile for peptide synthesis applications . Its properties facilitate efficient coupling reactions while maintaining compatibility with various synthetic strategies.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








